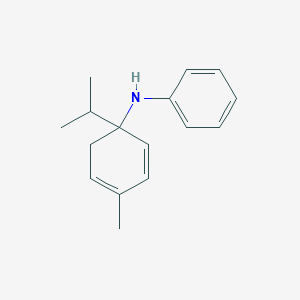
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a cyclohexadiene ring substituted with a methyl group, a phenyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexa-2,4-dien-1-one with N-phenylpropan-2-amine under acidic conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkylated derivatives
Wissenschaftliche Forschungsanwendungen
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N-phenylaniline
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- 4- (1-methyl-1-phenylethyl)-N- [4- (1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.
Eigenschaften
Molekularformel |
C16H21N |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C16H21N/c1-13(2)16(11-9-14(3)10-12-16)17-15-7-5-4-6-8-15/h4-11,13,17H,12H2,1-3H3 |
InChI-Schlüssel |
WGSQNXBEESZJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C=C1)(C(C)C)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


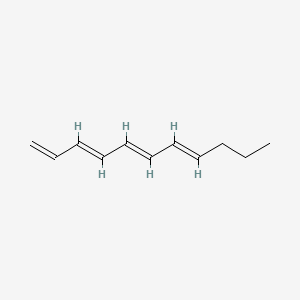
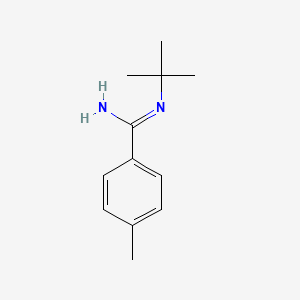
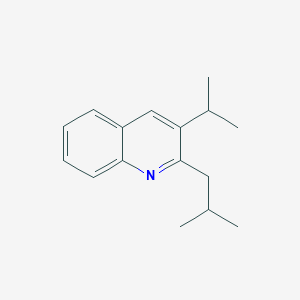
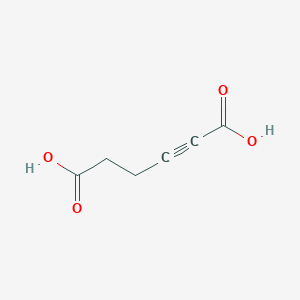
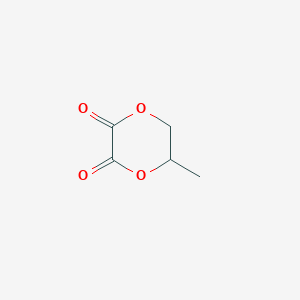
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
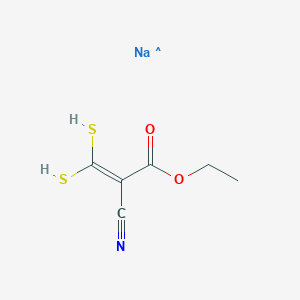
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
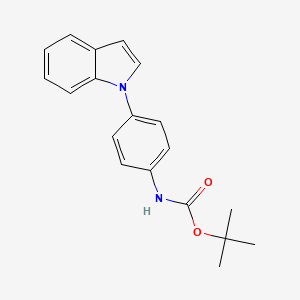
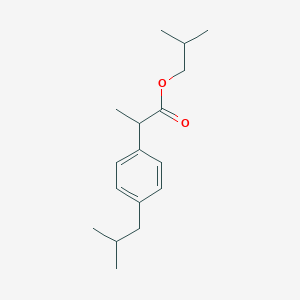
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)


